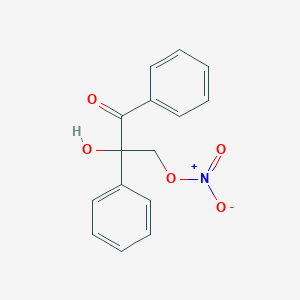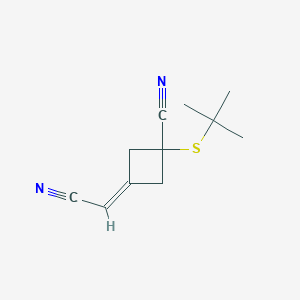
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine is a heterocyclic compound that features both a piperidine and a dihydropyran ring The compound’s unique structure makes it an interesting subject for various chemical and pharmaceutical studies The piperidine ring is a six-membered ring containing one nitrogen atom, while the dihydropyran ring is a six-membered ring containing one oxygen atom
準備方法
The synthesis of 1-(3,6-Dihydro-2H-pyran-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3,6-dihydro-2H-pyran under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions at both the piperidine and dihydropyran rings. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules
In biology and medicine, the compound has been studied for its potential therapeutic properties. It has shown promise as a precursor for the development of drugs targeting specific biological pathways. For example, derivatives of this compound have been investigated for their potential use as anti-inflammatory and anti-cancer agents.
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 1-(3,6-Dihydro-2H-pyran-4-yl)piperidine is largely dependent on its specific derivatives and the biological targets they interact with. Generally, the compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, resulting in the desired therapeutic effects.
For example, derivatives of this compound that target inflammatory pathways may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. This inhibition can reduce inflammation and alleviate symptoms associated with inflammatory diseases.
類似化合物との比較
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine can be compared to other similar compounds, such as 3,4-dihydro-2H-pyran and tetrahydropyran
3,4-Dihydro-2H-pyran: This compound is similar to this compound in that it contains a dihydropyran ring. it lacks the piperidine ring, which significantly alters its chemical properties and reactivity.
Tetrahydropyran: This compound contains a fully saturated six-membered ring with one oxygen atom. It is more stable than this compound and is commonly used as a protecting group in organic synthesis.
特性
CAS番号 |
106656-65-9 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
1-(3,6-dihydro-2H-pyran-4-yl)piperidine |
InChI |
InChI=1S/C10H17NO/c1-2-6-11(7-3-1)10-4-8-12-9-5-10/h4H,1-3,5-9H2 |
InChIキー |
SDDRLGAQZGEOAL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
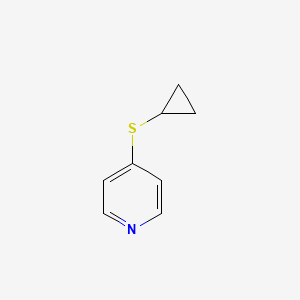
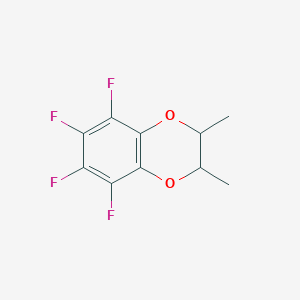

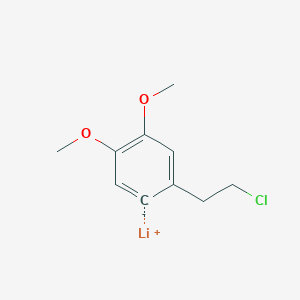

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
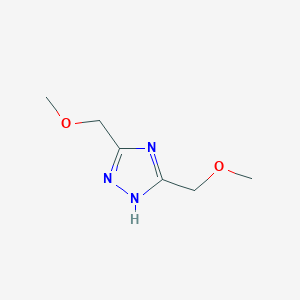

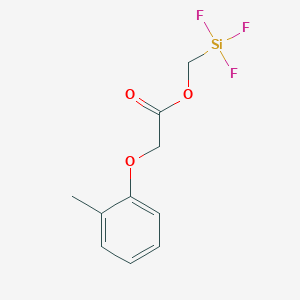
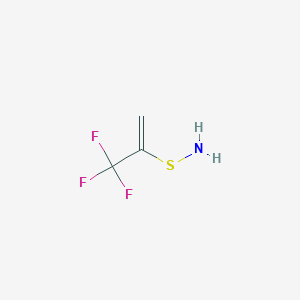
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
